![molecular formula C13H21NO4 B2877928 6-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.0]heptane-3-carboxylic acid CAS No. 2137788-84-0](/img/structure/B2877928.png)
6-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.0]heptane-3-carboxylic acid
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Description
The compound “6-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.0]heptane-3-carboxylic acid” is a complex organic molecule. It contains a bicyclo[3.2.0]heptane core, which is a seven-membered ring structure with two bridgehead carbons .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its IUPAC name. It has a bicyclo[3.2.0]heptane core, which is a seven-membered ring structure with two bridgehead carbons . Attached to this core are various functional groups, including a carboxylic acid group and an isobutyl carbamate group.Scientific Research Applications
Asymmetric Synthesis and Derivatives
6-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.0]heptane-3-carboxylic acid derivatives have been synthesized through asymmetric synthesis methods such as the Aza‐Diels‐Alder reactions in aqueous solutions, showcasing their potential in producing chiral compounds. This method demonstrated the efficient synthesis of bicyclic amino acid derivatives, highlighting their applicability in asymmetric synthesis and the generation of chiral molecules for further research and application in various fields of chemistry and medicinal research (Waldmann & Braun, 1991).
Novel Compound Synthesis
Research into the synthesis of 2-substituted tetrahydrofuran-3,5-dicarboxylic acid derivatives from similar bicyclic structures illustrates the compound's role in advancing synthetic methodologies. This work underlines the compound's utility in creating novel structures with potential applications in drug development and the study of biologically active compounds (Wang et al., 2001).
Conformational Studies and Biological Activities
The compound's analogues have been studied for their conformational properties and potential biological activities. For instance, research into bicyclo[3.1.0]hexane derivatives, which share structural similarities, has contributed to understanding the conformational aspects of molecules and their biological implications. This research is crucial for designing drugs with specific target interactions, offering insights into the structural requirements for biological activity (Jimeno et al., 2011).
Chemical Transformations and Reactivity
Studies on the chemical transformations and reactivity of related bicyclic compounds provide foundational knowledge for exploiting these structures in synthetic chemistry. For example, research on the reductive cleavage and transformations of oxa-azaspiroheptane carboxylates highlights the versatile reactivity of such bicyclic frameworks. This knowledge is invaluable for the development of new synthetic routes and the production of complex molecules (Molchanov et al., 2016).
Crystal Structure and Molecular Analysis
The detailed study of crystal structures and molecular configurations of bicyclic compounds akin to this compound offers insights into the spatial arrangement of atoms within these molecules. Such studies are crucial for understanding the physical and chemical properties of new compounds, facilitating their application in various scientific domains (Fortier et al., 1979).
properties
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.0]heptane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-10-6-7-4-8(11(15)16)5-9(7)10/h7-10H,4-6H2,1-3H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUEQEIOVZRBEEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2C1CC(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2137788-84-0 |
Source
|
Record name | 6-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.0]heptane-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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